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Executive Summary
This document provides detailed application notes and protocols for the fluorescent labeling of

acidic organelles, such as lysosomes and endosomes, in live cells. While the initial query

focused on Acid Red 337, a thorough review of scientific literature indicates that this dye is not

utilized for fluorescence microscopy of acidic organelles. Its primary applications are in the

textile and dye manufacturing industries.

Therefore, this document focuses on well-validated and state-of-the-art fluorescent probes for

imaging acidic organelles. We provide a comprehensive guide to their properties, mechanisms,

and detailed protocols for their use, empowering researchers to effectively visualize and study

these critical cellular compartments. The recommended probes, LysoTracker Deep Red and

HMSiR680-Me, offer superior performance in terms of specificity, photostability, and suitability

for live-cell imaging.

The Topic of Acid Red 337
Initial investigations into the use of Acid Red 337 for imaging acidic organelles in fluorescence

microscopy have found no supporting scientific literature. Acid Red 337, also known as C.I.

17102, is classified as a monoazo acid dye.[1] Its primary documented applications are for

dyeing textiles, particularly nylon, and it is also used in some cosmetic formulations and for

tracing water flow.[2] While it is categorized as a fluorescent dye, there is no evidence to
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suggest it possesses the necessary photophysical properties or the specific mechanism of

accumulation required for reliable and specific labeling of acidic organelles in a live-cell

context.[3][4] Researchers are strongly advised to use probes that have been specifically

designed and validated for this application.

Recommended Probes for Imaging Acidic
Organelles
For robust and reproducible fluorescence microscopy of acidic organelles, we recommend the

use of lysosomotropic dyes. These are weakly basic compounds that are cell-permeable and

accumulate in cellular compartments with low internal pH.

Mechanism of Lysosomotropic Probes
Lysosomotropic probes operate on the principle of pH-dependent sequestration, often referred

to as "ion trapping".[5] The probe, in its neutral state, can freely cross cellular membranes,

including the plasma membrane and the membranes of organelles. Upon entering an acidic

organelle, such as a lysosome (with a pH of approximately 4.5-5.0), the probe becomes

protonated.[6] This protonation renders the molecule charged and membrane-impermeable,

effectively trapping it within the acidic compartment.[5] This accumulation leads to a high

concentration of the fluorescent probe within the target organelles, resulting in bright and

specific staining.[7] The maintenance of this acidic environment is an active process managed

by the vacuolar-type H+-ATPase (V-ATPase) proton pump on the lysosomal membrane.[8]
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Figure 1. Mechanism of lysosomotropic probe accumulation.

Featured Probes: LysoTracker Deep Red and HMSiR680-
Me
For optimal imaging, especially in the far-red spectrum to minimize cellular autofluorescence,

we highlight two exceptional probes:

LysoTracker Deep Red: A widely used and well-characterized lysosomotropic dye. It is highly

selective for acidic organelles and suitable for live-cell imaging.
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HMSiR680-Me: A more recent, novel far-red, photostable small-molecule fluorophore that

exhibits fluorescence only under acidic conditions.[9][10] It is particularly well-suited for long-

term time-lapse and super-resolution microscopy.[10][11]

Data Presentation: Photophysical Properties
The selection of an appropriate fluorescent probe is critical and depends on the specific

experimental setup, particularly the available excitation sources and emission filters of the

fluorescence microscope.

Property LysoTracker Deep Red HMSiR680-Me

Excitation Maximum ~647 nm[12] ~680 nm[13][14]

Emission Maximum ~668 nm[12] ~700 nm

Recommended Laser Line 633 nm or 647 nm 670 nm

Quantum Yield Not widely reported ~0.38 (in acidic conditions)[13]

Key Advantages Well-validated, high selectivity

High photostability, pH-

dependent fluorescence, ideal

for super-resolution[10][11]

Recommended Concentration 50-100 nM[12]
Not specified, requires

empirical determination

Experimental Protocols
The following protocols provide a general guideline for staining live cells with LysoTracker Deep

Red and HMSiR680-Me. Optimal conditions, such as probe concentration and incubation time,

may vary depending on the cell type and experimental conditions and should be determined

empirically.

General Workflow for Live-Cell Staining
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Figure 2. General experimental workflow for staining.

Protocol for Staining with LysoTracker Deep Red
This protocol is adapted from established methodologies for staining adherent cells.[15][16]

Materials:

LysoTracker Deep Red (1 mM stock solution in DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM) or Hanks' Balanced Salt Solution

(HBSS)

Adherent cells cultured on glass-bottom dishes or coverslips

Phosphate-Buffered Saline (PBS)
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Procedure:

Prepare Staining Solution:

Warm the LysoTracker Deep Red stock solution to room temperature.

Prepare a working solution by diluting the 1 mM stock solution to a final concentration of

50-100 nM in pre-warmed (37°C) live-cell imaging medium. For example, to make 1 mL of

50 nM staining solution, add 0.05 µL of the 1 mM stock to 1 mL of medium.

Vortex briefly to ensure complete mixing.

Cell Staining:

Aspirate the culture medium from the cells.

Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.

[12]

Washing and Imaging:

Aspirate the staining solution.

Wash the cells once with pre-warmed PBS.[15]

Add fresh, pre-warmed live-cell imaging medium to the cells.

Image the cells immediately on a fluorescence microscope equipped with appropriate

filters for far-red fluorescence (e.g., excitation at ~647 nm and emission at ~668 nm).

Protocol for Staining with HMSiR680-Me
This protocol is based on the initial characterization of HMSiR680-Me.[9][10]

Materials:
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HMSiR680-Me (stock solution in DMSO, concentration to be determined based on the

supplier)

Live-cell imaging medium

Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

Prepare Staining Solution:

Prepare a working solution of HMSiR680-Me in pre-warmed (37°C) live-cell imaging

medium. The optimal concentration should be determined empirically, starting with a range

similar to other far-red lysosomotropic probes (e.g., 50-500 nM).

Cell Staining:

Aspirate the culture medium from the cells.

Add the pre-warmed staining solution to the cells.

Incubate the cells at 37°C in a 5% CO2 incubator, protected from light. The optimal

incubation time should be determined empirically, typically ranging from 30 minutes to a

few hours.

Imaging:

HMSiR680-Me's fluorescence is dependent on the acidic environment, and washing may

not be strictly necessary. Imaging can be performed directly in the staining solution or after

replacing it with fresh medium.

Image the cells on a fluorescence or confocal microscope using a far-red laser line for

excitation (e.g., 670 nm) and collecting the emission around 700 nm.[14]

Signaling Pathways and Cellular Processes
The study of acidic organelles is crucial for understanding numerous cellular processes.

Lysosomes are not merely waste degradation centers but are also involved in nutrient sensing,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10418513/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


metabolic signaling, and cellular homeostasis.[9]

Key Signaling Hubs and Processes Involving Lysosomes:

mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a key

regulator of cell growth and metabolism. It is activated on the lysosomal surface in response

to nutrient availability, particularly amino acids.

Autophagy: Lysosomes are the terminal destination for autophagosomes, where the

engulfed cellular components are degraded and recycled. Visualizing lysosomes is critical for

studying the flux and regulation of autophagy.

Calcium Signaling: Lysosomes are acidic calcium stores, and the release of calcium from

lysosomes can initiate downstream signaling cascades.[17][18]

Drug Sequestration and Resistance: In the context of drug development, the lysosomotropic

properties of some therapeutic compounds can lead to their accumulation in lysosomes,

which can be a mechanism of drug resistance or a contributor to drug-induced toxicity.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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